molecular formula C14H13Cl2FO4 B11828692 Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate

Cat. No.: B11828692
M. Wt: 335.2 g/mol
InChI Key: LYOAKSDOTROZEF-VQHVLOKHSA-N
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Description

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate is a synthetic organic compound characterized by the presence of dichloro and fluorobenzoyl groups

Preparation Methods

The synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate typically involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with ethyl 3-ethoxyprop-2-enoate. The process begins with the conversion of 2,4-dichloro-5-fluorobenzoic acid to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with ethyl 3-ethoxyprop-2-enoate in the presence of a base, such as pyridine or triethylamine, to yield the desired product .

Chemical Reactions Analysis

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H13Cl2FO4

Molecular Weight

335.2 g/mol

IUPAC Name

ethyl (E)-2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate

InChI

InChI=1S/C14H13Cl2FO4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-12(17)11(16)6-10(8)15/h5-7H,3-4H2,1-2H3/b9-7+

InChI Key

LYOAKSDOTROZEF-VQHVLOKHSA-N

Isomeric SMILES

CCO/C=C(\C(=O)C1=CC(=C(C=C1Cl)Cl)F)/C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C1=CC(=C(C=C1Cl)Cl)F)C(=O)OCC

Origin of Product

United States

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